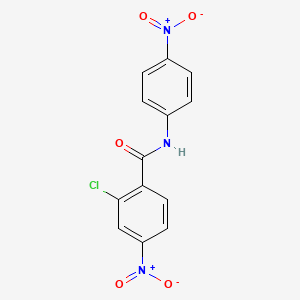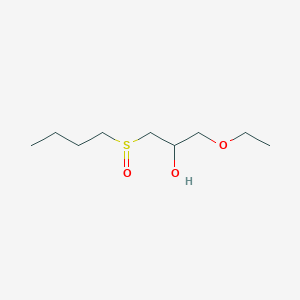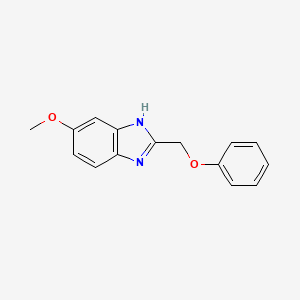![molecular formula C16H17ClFNO B5122009 (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used as an antidepressant medication that helps to alleviate the symptoms of depression, anxiety, and other mood disorders.
作用機序
(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood, sleep, and appetite. By increasing the levels of these neurotransmitters in the brain, (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine helps to improve mood and reduce anxiety. (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine also has a weak affinity for dopamine reuptake inhibition, which may contribute to its efficacy in treating ADHD.
Biochemical and Physiological Effects
(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a system that is involved in the regulation of stress responses.
実験室実験の利点と制限
One advantage of using (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its well-established safety profile. (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied in clinical trials and is generally well-tolerated by patients. However, one limitation of using (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its complex mechanism of action, which may make it difficult to isolate the specific effects of the drug on particular signaling pathways or brain regions.
将来の方向性
Future research on (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may focus on several areas. One area of interest is the potential use of (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in combination with other medications to enhance its therapeutic effects. Another area of research may be the development of novel SNRIs that are more selective in their mechanism of action. Additionally, research may explore the use of (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in the treatment of other neuropsychiatric disorders, such as post-traumatic stress disorder (PTSD) or borderline personality disorder.
合成法
The synthesis method of (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces the intermediate product, (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)ethyl]amine, which is then converted to (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine through a process of N-methylation.
科学的研究の応用
(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been the subject of extensive scientific research due to its therapeutic potential as an antidepressant medication. Studies have shown that (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, research has explored the use of (3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in the treatment of neuropathic pain, hot flashes in menopausal women, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-chloro-4-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-11(9-12-3-6-14(20-2)7-4-12)19-13-5-8-16(18)15(17)10-13/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRLISFYUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)

![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)

